molecular formula C10H4Cl2N2O B15046477 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B15046477
M. Wt: 239.05 g/mol
InChI Key: ARWQIAILKHQEBS-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a carbonyl group at position 2, and a nitrile group at position 3 on the quinoline ring. It is known for its significant biological and pharmacological activities, making it a valuable compound in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the cyclization of 4,6-dichloro-2-aminobenzonitrile with ethyl acetoacetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid, leading to the formation of the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
  • 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Comparison: 4,6-Dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of two chlorine atoms, which enhance its reactivity and biological activity compared to its analogs. The substitution pattern on the quinoline ring significantly influences the compound’s chemical properties and biological activities .

Properties

Molecular Formula

C10H4Cl2N2O

Molecular Weight

239.05 g/mol

IUPAC Name

4,6-dichloro-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H4Cl2N2O/c11-5-1-2-8-6(3-5)9(12)7(4-13)10(15)14-8/h1-3H,(H,14,15)

InChI Key

ARWQIAILKHQEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)C#N)Cl

Origin of Product

United States

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